2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide

Catalog No.
S6874984
CAS No.
1226438-17-0
M.F
C17H22N2O
M. Wt
270.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide

CAS Number

1226438-17-0

Product Name

2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide

IUPAC Name

2-phenyl-N-(3-pyrrol-1-ylpropyl)butanamide

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C17H22N2O/c1-2-16(15-9-4-3-5-10-15)17(20)18-11-8-14-19-12-6-7-13-19/h3-7,9-10,12-13,16H,2,8,11,14H2,1H3,(H,18,20)

InChI Key

MKPJAVQJSWKNCW-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CC=C2

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CC=C2

2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide is an organic compound characterized by the presence of a pyrrole ring, a phenyl group, and a butanamide moiety. Its molecular structure suggests potential applications in medicinal chemistry and materials science due to the biological activity often associated with pyrrole derivatives. The compound's unique combination of functional groups may contribute to its interactions with various biological targets, making it a subject of significant interest in scientific research.

  • Oxidation: The pyrrole ring can be oxidized to form pyrrole N-oxide derivatives.
  • Reduction: The carbonyl group in the butanamide moiety can be reduced to yield the corresponding alcohol.
  • Substitution: Electrophilic substitution reactions can occur, particularly involving the phenyl group.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
  • Substitution: Halogens or nitrating agents can facilitate electrophilic substitutions.

Major Products

The products formed from these reactions depend on the specific conditions applied. For instance, oxidation of the pyrrole ring may yield pyrrole N-oxide, while reduction of the carbonyl group can produce an alcohol derivative.

The biological activity of 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide is primarily attributed to its structural features. The pyrrole ring is known for its ability to interact with various enzymes and receptors, potentially acting as an inhibitor or activator. The phenyl group enhances binding affinity to biological targets, while the butanamide moiety influences solubility and bioavailability. Studies suggest that compounds with similar structures often exhibit significant pharmacological properties, making this compound a candidate for further biological evaluation.

Synthetic Routes

The synthesis of 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide typically involves:

  • Condensation Reaction: A phenyl-substituted butanamide is reacted with a pyrrole derivative.
  • Paal–Knorr Reaction: This method involves the condensation of a 1,4-dicarbonyl compound with an amine to form the pyrrole ring.

Industrial Production Methods

For industrial-scale production, continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity. Additionally, green chemistry principles may be applied to improve sustainability, such as using solvent-free conditions or environmentally benign solvents.

2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block in drug discovery and development due to its potential biological activity.
  • Materials Science: The compound can be utilized in creating new materials with specific properties such as conductivity or fluorescence.
  • Biological Research: Its structure allows for studies on interactions with biological macromolecules, aiding in understanding molecular mechanisms.

Interaction studies are essential for elucidating how 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Understanding the pathways through which the compound exerts its effects on biological systems.

These investigations are crucial for determining the pharmacological profile of this compound and guiding future drug development efforts.

Similar Compounds

Several compounds share structural similarities with 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide:

  • Pyrrolidine: A saturated analog of pyrrole, often used in medicinal chemistry.
  • Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting different biological activities.
  • Indole: Another heterocyclic compound widely studied for its biological properties.

Uniqueness

What sets 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide apart is its unique combination of structural features that confer specific chemical and biological properties. The presence of both a phenyl group and a pyrrole ring allows for diverse interactions within biological systems that may not be present in other similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

270.173213330 g/mol

Monoisotopic Mass

270.173213330 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

Explore Compound Types